tert-Butyl 3-amino-4-formylpyridine-2-carboxylate

Description

The exact mass of the compound tert-Butyl (4-formylpyridin-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 3-amino-4-formylpyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-amino-4-formylpyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

304873-65-2 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-formylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)9-8(12)7(6-14)4-5-13-9/h4-6H,12H2,1-3H3 |

InChI Key |

DDEGVEVSCHBGEH-UHFFFAOYSA-N |

Canonical SMILES |

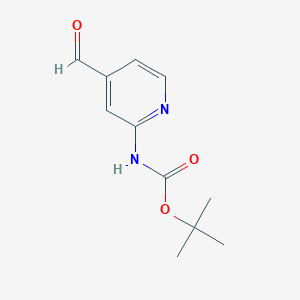

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C=O |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Synthetic Pathways for tert-Butyl 3-amino-4-formylpyridine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the proposed synthetic pathways for tert-butyl 3-amino-4-formylpyridine-2-carboxylate, a key intermediate in pharmaceutical research. Due to the absence of a direct, documented one-pot synthesis, this guide outlines a rational multi-step approach based on established organic chemistry principles and analogous reactions found in the literature. The proposed routes are designed to be robust and adaptable for laboratory-scale synthesis.

Proposed Synthetic Pathways

Two primary retrosynthetic pathways are proposed, both culminating in the target molecule. The key transformations involve the strategic introduction of the formyl group onto a pre-functionalized pyridine ring, followed by functional group manipulations.

Pathway 1: Formylation of a 3-Aminopyridine-2-carboxylate Precursor

This pathway focuses on the late-stage introduction of the formyl group at the C4 position of a 3-aminopyridine-2-carboxylate derivative. The Vilsmeier-Haack reaction is the key step, leveraging the electron-donating nature of the amino group to direct electrophilic substitution.

Caption: Retrosynthetic analysis for Pathway 1.

Pathway 2: Construction from a 4-Substituted Pyridine

This alternative approach commences with a pyridine ring already functionalized at the 4-position (e.g., with a methyl or cyano group) and subsequently builds the remaining substituents. This strategy offers different strategic advantages in managing regioselectivity.

Caption: Retrosynthetic analysis for Pathway 2.

Experimental Protocols

The following are detailed experimental protocols for the key steps outlined in the proposed synthetic pathways.

Pathway 1: Key Experimental Steps

1. Synthesis of Ethyl 3-aminopicolinate

This procedure involves the esterification of 3-nitropicolinic acid followed by the reduction of the nitro group.

-

Step 1a: Esterification of 3-Nitropicolinic Acid

-

Reagents: 3-Nitropicolinic acid, Ethanol (absolute), Sulfuric acid (concentrated).

-

Procedure: To a solution of 3-nitropicolinic acid (1 eq.) in absolute ethanol (10 volumes), concentrated sulfuric acid (0.1 eq.) is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford ethyl 3-nitropicolinate.

-

-

Step 1b: Reduction of Ethyl 3-Nitropicolinate

-

Reagents: Ethyl 3-nitropicolinate, Palladium on carbon (10% w/w), Ethanol, Hydrogen gas.

-

Procedure: Ethyl 3-nitropicolinate (1 eq.) is dissolved in ethanol (15 volumes) in a hydrogenation vessel. Palladium on carbon (5 mol%) is added to the solution. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield ethyl 3-aminopicolinate.

-

2. Vilsmeier-Haack Formylation of Ethyl 3-Aminopicolinate

This crucial step introduces the formyl group at the 4-position. The protocol is adapted from the formylation of similar 3-aminopyridine derivatives.[1]

-

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ethyl 3-aminopicolinate.

-

Procedure:

-

To a stirred solution of DMF (10 volumes) cooled to 0 °C, POCl₃ (3.0 eq.) is added dropwise, maintaining the temperature below 10 °C. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Ethyl 3-aminopicolinate (1 eq.) is then added portion-wise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 8-12 hours.

-

After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 3-amino-4-formylpicolinate.

-

3. Synthesis of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate

This final sequence involves hydrolysis of the ethyl ester, Boc protection of the amino group, and finally, tert-butylation of the carboxylic acid.

-

Step 3a: Hydrolysis of Ethyl 3-Amino-4-formylpicolinate

-

Reagents: Ethyl 3-amino-4-formylpicolinate, Sodium hydroxide, Water, Dioxane.

-

Procedure: The ethyl ester (1 eq.) is dissolved in a mixture of dioxane and water (1:1). Sodium hydroxide (1.2 eq.) is added, and the mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is acidified with 1M HCl to pH 3-4, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to give 3-amino-4-formylpicolinic acid.

-

-

Step 3b: Boc Protection and tert-Butylation

-

Reagents: 3-Amino-4-formylpicolinic acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), tert-Butanol, Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 3-amino-4-formylpicolinic acid (1 eq.) in DCM, TEA (2.2 eq.) and Boc₂O (1.1 eq.) are added. The mixture is stirred at room temperature for 12 hours.

-

After completion of the Boc protection (monitored by TLC), tert-butanol (1.5 eq.), DCC (1.2 eq.), and a catalytic amount of DMAP are added.

-

The reaction is stirred at room temperature for another 12-18 hours.

-

The precipitated dicyclohexylurea is filtered off, and the filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the target molecule.

-

-

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for the proposed synthetic pathway 1. These values are estimates based on literature precedents for similar transformations.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1a | Esterification | H₂SO₄ | Ethanol | Reflux | 12-16 | 85-95 |

| 1b | Reduction | H₂, Pd/C | Ethanol | RT | 4-6 | 90-98 |

| 2 | Vilsmeier-Haack | POCl₃, DMF | DMF | 60-70 | 8-12 | 50-70[1] |

| 3a | Hydrolysis | NaOH | Dioxane/H₂O | RT | 4-6 | 80-90 |

| 3b | Boc Protection & Esterification | Boc₂O, DCC | DCM | RT | 24-36 | 60-75 |

Logical Workflow for Synthesis

The overall workflow for the synthesis of the target compound via Pathway 1 is depicted below.

Caption: Workflow diagram for the synthesis of the target molecule.

This guide provides a comprehensive overview of plausible synthetic strategies for obtaining tert-butyl 3-amino-4-formylpyridine-2-carboxylate. Researchers are encouraged to optimize the outlined conditions to achieve the best possible yields and purity for their specific applications.

References

An In-depth Technical Guide to tert-Butyl 3-amino-4-formylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a versatile trifunctional pyridine derivative that serves as a key building block in synthetic organic chemistry. Its strategic combination of a carboxylic ester, an amino group, and a formyl group on a pyridine scaffold makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those with pharmaceutical applications. The presence of the tert-butoxycarbonyl (Boc) protecting group on the ester allows for selective manipulation of the other functional groups, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this important synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of tert-butyl 3-amino-4-formylpyridine-2-carboxylate is presented below. While experimental data for some properties are not widely available in the literature, computed values provide useful estimates for handling and reaction planning.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol [1] |

| CAS Number | 304873-65-2[1] |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

| XLogP3 | 1.2 (computed) |

| Topological Polar Surface Area | 68.3 Ų (computed) |

Spectroscopic Data

-

¹H NMR:

-

A singlet for the formyl proton (CHO) is anticipated in the downfield region of the spectrum, typically between δ 9.8 and 10.0 ppm.[1]

-

The nine equivalent protons of the tert-butyl group will produce a characteristic sharp singlet further upfield, generally in the range of δ 1.2 to 1.5 ppm.[1]

-

Distinct signals corresponding to the protons on the pyridine ring would also be present.[1]

-

-

¹³C NMR:

-

The spectrum would show distinct resonances for the carbonyl carbons of the formyl and carboxylate groups, the carbons of the pyridine ring, and the carbons of the tert-butyl group.

-

-

IR Spectroscopy:

Synthesis and Purification

A common and reliable method for the synthesis of tert-butyl 3-amino-4-formylpyridine-2-carboxylate involves the protection of the amino group of a suitable precursor with a di-tert-butyl dicarbonate (Boc₂O).[1]

Experimental Protocol: Synthesis

Reaction: Protection of 2-amino-4-formylpyridine-3-carboxylate with Di-tert-butyl dicarbonate.

Materials:

-

2-amino-4-formylpyridine-3-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-4-formylpyridine-3-carboxylate in the chosen anhydrous aprotic solvent.

-

Add a suitable base, such as triethylamine or a catalytic amount of DMAP, to the solution.[1]

-

Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and minimize the formation of byproducts.[1]

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for a specified time and then let it warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude tert-butyl 3-amino-4-formylpyridine-2-carboxylate can be purified by standard laboratory techniques:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be employed to obtain a pure crystalline product.

-

Column Chromatography: For non-crystalline products or to remove closely related impurities, purification by column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes is often a suitable eluent system.

Reactivity and Synthetic Applications

The unique arrangement of functional groups in tert-butyl 3-amino-4-formylpyridine-2-carboxylate makes it a valuable intermediate for the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry. The Boc-protected amino group allows for selective reactions at the formyl and carboxylate positions.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for numerous chemical transformations:

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents. This transformation is a key step in the synthesis of more complex molecules where the carboxylic acid can be further converted into amides or esters.[1]

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride.[1]

-

Reductive Amination: This powerful reaction allows for the introduction of various amino substituents at the 4-position of the pyridine ring.[1]

-

Wittig Reaction: The Wittig reaction and its variants can be used to convert the formyl group into an alkene, providing a route to a wide range of derivatives.[1]

Logical Flow of Synthetic Utility

Caption: Synthetic transformations of the formyl and amino groups.

Safety and Handling

The following safety information is based on general knowledge of similar compounds and should be used with caution. A thorough risk assessment should be conducted before handling this chemical.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups, coupled with the strategic use of a Boc protecting group, allows for a wide array of chemical transformations. This makes it an important intermediate in the development of novel compounds, particularly in the pharmaceutical industry for the synthesis of potential kinase inhibitors and other biologically active molecules. Further research into its physical and spectroscopic properties would be beneficial for its broader application in the scientific community.

References

In-depth Technical Guide: tert-Butyl 3-amino-4-formylpyridine-2-carboxylate

This guide will therefore focus on the available information for the compound most likely intended by the CAS number, tert-Butyl (4-formylpyridin-2-yl)carbamate , while clearly noting the ambiguity. Researchers interested in the specific 3-amino-2-carboxylate isomer should proceed with caution and verify the identity of any materials obtained under this CAS number.

Core Molecular Structure and Properties

The compound identified by CAS number 304873-65-2 is tert-Butyl (4-formylpyridin-2-yl)carbamate. This molecule is a substituted pyridine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine at position 2 and a formyl (aldehyde) group at position 4.

Molecular Structure:

Key Structural Features:

-

Pyridine Ring: A central aromatic heterocycle that forms the core of the molecule.

-

tert-Butoxycarbonyl (Boc) Group: A common protecting group for amines, which is stable under a range of conditions but can be removed under acidic conditions.

-

Formyl Group: An aldehyde functional group that is a versatile handle for a variety of chemical transformations.

Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 304873-65-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 125-126 °C | [2] |

| Boiling Point | 308.8±27.0 °C (Predicted) | [2] |

| Density | 1.212 g/cm³ (Predicted) | [2] |

| pKa | 12.20±0.70 (Predicted) | [2] |

| InChI Key | DDEGVEVSCHBGEH-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The synthesis of tert-Butyl (4-formylpyridin-2-yl)carbamate typically involves the protection of the amino group of a pre-functionalized pyridine.

Boc Protection of 4-Formylpyridin-2-amine

A common and reliable method is the reaction of 4-formylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O).[3]

Reaction Scheme:

Synthesis of tert-Butyl (4-formylpyridin-2-yl)carbamate.

Experimental Protocol:

-

Dissolution: Dissolve 4-formylpyridin-2-amine in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), to the solution. DMAP can also act as a catalyst.[3]

-

Cooling: Cool the reaction mixture to 0 °C to control the exothermic nature of the reaction and minimize side product formation.[3]

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature (approximately 25 °C) and stir for a specified time (e.g., 1 hour).[4]

-

Work-up and Purification: After the reaction is complete, the product is typically isolated by extraction and purified by column chromatography.

Chemical Reactivity and Synthetic Utility

The significance of tert-Butyl (4-formylpyridin-2-yl)carbamate lies in the orthogonal reactivity of its functional groups, making it a valuable building block in medicinal chemistry.[3]

Reactivity of the Formyl Group

The aldehyde at the C4 position is a primary site for various transformations:

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid, 2-(tert-butoxycarbonylamino)isonicotinic acid, using standard oxidizing agents. This carboxylic acid can then be converted to amides or esters.[3]

-

Reduction: Selective reduction of the aldehyde to a primary alcohol, yielding tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate, can be achieved using mild reducing agents like sodium borohydride.[3]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, allowing for the introduction of diverse side chains.[3]

-

Wittig Reaction: Reaction with a phosphonium ylide forms an alkene, enabling carbon skeleton extension.[3]

Reactivity of the Boc Group

The Boc group serves as a robust protecting group for the amine at the C2 position. It is stable under various reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to yield the free amine for further functionalization.[3]

Logical Workflow for Synthetic Transformations:

References

- 1. CAS 304873-65-2 | 4H51-1-4B | MDL MFCD09757496 | tert-Butyl (4-formylpyridin-2-yl)carbamate | SynQuest Laboratories [synquestlabs.com]

- 2. 304873-65-2 CAS MSDS (2-Boc-amino-4-formylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. TERT-BUTYL 3-FORMYLPYRIDIN-4-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to tert-Butyl (4-formylpyridin-2-yl)carbamate (CAS: 304873-65-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-formylpyridin-2-yl)carbamate is a pivotal intermediate in synthetic organic and medicinal chemistry. Its bifunctional nature, featuring a reactive formyl group and a protected amine, makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.

The 2-aminopyridine scaffold, readily accessible from this intermediate, is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with protein kinase hinges. Notably, derivatives of tert-Butyl (4-formylpyridin-2-yl)carbamate have been instrumental in the development of inhibitors for p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of tert-Butyl (4-formylpyridin-2-yl)carbamate is presented below.

| Property | Value |

| CAS Number | 304873-65-2 |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 125-126 °C |

| Boiling Point | 308.8±27.0 °C (Predicted) |

| Density | 1.212 g/cm³ (Predicted) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. |

Spectroscopic Data:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), aromatic protons on the pyridine ring, the formyl proton (singlet, ~9.9-10.1 ppm), and the carbamate N-H proton. |

| ¹³C NMR | Resonances for the tert-butyl carbons, the pyridine ring carbons, the carbonyl carbon of the carbamate, and the formyl carbon. |

| IR (Infrared) | Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretching of the carbamate and aldehyde, and aromatic C-H and C=C/C=N stretching. |

| Mass Spec (MS) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight. |

Synthesis and Experimental Protocols

The most common synthetic route to tert-Butyl (4-formylpyridin-2-yl)carbamate involves the Boc-protection of 2-amino-4-formylpyridine.

Synthesis of tert-Butyl (4-formylpyridin-2-yl)carbamate

Reaction Scheme:

Experimental Protocol (Exemplary):

-

To a solution of 2-amino-4-formylpyridine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added a base, for instance, triethylamine (1.2 eq).

-

The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) is added portion-wise.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is taken up in a suitable organic solvent like ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford tert-Butyl (4-formylpyridin-2-yl)carbamate as a solid.

Chemical Reactivity and Synthetic Applications

The utility of tert-Butyl (4-formylpyridin-2-yl)carbamate stems from the orthogonal reactivity of its functional groups. The Boc-protected amine is stable under various conditions, allowing for selective transformations of the formyl group.

Key Reactions of the Formyl Group

The aldehyde functionality can undergo a variety of chemical transformations, providing access to a wide array of derivatives.

Experimental Protocols for Key Transformations

4.2.1. Oxidation to Carboxylic Acid

-

tert-Butyl (4-formylpyridin-2-yl)carbamate (1.0 eq) is dissolved in a suitable solvent mixture, such as t-butanol and water.

-

An oxidizing agent, for example, potassium permanganate (KMnO₄), is added slowly at a controlled temperature.

-

The reaction is stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched, for instance, with a saturated solution of sodium sulfite.

-

The mixture is filtered, and the filtrate is acidified to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

4.2.2. Reductive Amination

-

To a solution of tert-Butyl (4-formylpyridin-2-yl)carbamate (1.0 eq) in a solvent like dichloromethane (DCM) or dichloroethane (DCE) is added the desired primary or secondary amine (1.1 eq).

-

A catalytic amount of acetic acid may be added.

-

The mixture is stirred for a period to allow for imine formation.

-

A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The product is purified by chromatography.

Application in Drug Discovery: p38 MAPK Inhibition

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, p38 MAPK has emerged as a significant therapeutic target.

Derivatives of 2-aminopyridine are a well-established class of p38 MAPK inhibitors. The 2-aminopyridine moiety acts as a hinge-binder, forming crucial hydrogen bonds with the kinase. tert-Butyl (4-formylpyridin-2-yl)carbamate serves as a key starting material for the synthesis of these inhibitors, where the formyl group is elaborated to introduce various substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

The synthesis of these inhibitors often involves a reductive amination or other C-C or C-N bond-forming reactions at the 4-position of the pyridine ring, followed by deprotection of the Boc group to reveal the 2-amino functionality, which is critical for hinge binding.

Safety and Handling

tert-Butyl (4-formylpyridin-2-yl)carbamate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

tert-Butyl (4-formylpyridin-2-yl)carbamate is a valuable and versatile building block in modern synthetic chemistry. Its utility is particularly pronounced in the field of medicinal chemistry for the development of kinase inhibitors, most notably for the p38 MAPK pathway. The straightforward synthesis and the orthogonal reactivity of its functional groups allow for the creation of diverse molecular architectures, making it an essential tool for drug discovery and development professionals.

References

Technical Guide: Spectroscopic Analysis of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic characteristics of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate (CAS No: 304873-65-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its functional groups and substructures. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of this and similar compounds in a research and drug development context.

Introduction

tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a substituted pyridine derivative with functional groups that make it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of a carboxylic ester, an amino group, and a formyl group on the pyridine ring offers multiple reaction sites for molecular elaboration. Accurate structural confirmation and purity analysis are paramount, for which spectroscopic methods are indispensable. This guide focuses on the theoretical spectroscopic data and the practical methodologies for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the pyridine ring, the amino group, and the formyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl Protons (-C(CH₃)₃) | 1.2 - 1.6 | Singlet (s) | 9H |

| Amino Protons (-NH₂) | 5.0 - 7.0 (broad) | Singlet (s) | 2H |

| Pyridine Ring Proton (H-5) | 7.5 - 8.0 | Doublet (d) | 1H |

| Pyridine Ring Proton (H-6) | 8.2 - 8.6 | Doublet (d) | 1H |

| Formyl Proton (-CHO) | 9.8 - 10.5 | Singlet (s) | 1H |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| tert-Butyl Carbons (-C(C H₃)₃) | 28 - 30 |

| tert-Butyl Quaternary Carbon (-C (CH₃)₃) | 80 - 85 |

| Pyridine Ring Carbons (C-2, C-3, C-4) | 110 - 160 |

| Pyridine Ring Carbon (C-5) | 120 - 140 |

| Pyridine Ring Carbon (C-6) | 145 - 160 |

| Carboxylate Carbon (-C OOtBu) | 160 - 170 |

| Formyl Carbon (-C HO) | 190 - 200 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Amino Group (N-H) | Stretching | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (tert-butyl) | Stretching | 2850 - 3000 | Medium to Strong |

| Formyl Group (C=O) | Stretching | 1690 - 1715 | Strong |

| Carboxylate Group (C=O) | Stretching | 1720 - 1740 | Strong |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | Medium to Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-O | Stretching | 1150 - 1250 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For tert-Butyl 3-amino-4-formylpyridine-2-carboxylate (Molecular Formula: C₁₁H₁₄N₂O₃), the expected molecular weight is 222.24 g/mol .

| Ion | m/z (mass-to-charge ratio) | Comment |

| [M+H]⁺ | 223.10 | Protonated molecular ion (in ESI+) |

| [M]⁺ | 222.10 | Molecular ion |

| [M-56]⁺ | 166.06 | Loss of isobutylene from the tert-butyl group |

| [M-57]⁺ | 165.05 | Loss of the tert-butyl radical |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

3.1.1 Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be used.

-

Transfer the solution to a standard 5 mm NMR tube.

3.1.2 Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single peaks for each carbon. A longer acquisition time and a greater number of scans are generally required due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is common for qualitative spectra.

Infrared (IR) Spectroscopy

3.2.1 Sample Preparation (Thin Solid Film Method):

-

Place a small amount (a few milligrams) of the solid sample in a small vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.

-

Using a pipette, place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

3.2.2 Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

3.3.1 Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 10-100 µM) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

Ensure the sample is fully dissolved.

3.3.2 Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.

-

Apply appropriate ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable spray and optimal ionization.

-

Acquire the mass spectrum over a suitable m/z range to observe the protonated molecular ion and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized organic compound like tert-Butyl 3-amino-4-formylpyridine-2-carboxylate.

Caption: Workflow for Spectroscopic Characterization.

The Versatile Building Block: A Technical Guide to tert-Butyl 3-amino-4-formylpyridine-2-carboxylate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds is of paramount importance. These cyclic compounds form the core of a vast array of biologically active molecules. A particularly valuable starting material in the synthesis of fused pyridine heterocycles is tert-butyl 3-amino-4-formylpyridine-2-carboxylate . Its unique arrangement of functional groups—a protected amine, a reactive aldehyde, and a carboxylate ester on a pyridine ring—offers a versatile platform for the construction of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the preparation of biologically relevant heterocyclic systems.

Core Reactivity and Synthetic Potential

The synthetic versatility of tert-butyl 3-amino-4-formylpyridine-2-carboxylate stems from the orthogonal reactivity of its key functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the 3-amino group, allowing for selective reactions at the 4-formyl position. The formyl group, in turn, is a key handle for various cyclization and condensation reactions. The strategic positioning of the amino and formyl groups ortho to each other facilitates the construction of fused ring systems through intramolecular cyclization.

Synthesis of Fused Pyridine Heterocycles

This starting material is a valuable precursor for the synthesis of a variety of fused pyridine heterocycles, including but not limited to pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other related systems. These scaffolds are prevalent in numerous compounds with therapeutic potential, including kinase inhibitors and anti-inflammatory agents.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that have garnered significant attention due to their diverse biological activities. The synthesis of these compounds from tert-butyl 3-amino-4-formylpyridine-2-carboxylate can be achieved through condensation reactions with reagents containing a reactive methylene group adjacent to a nitrile or carbonyl group, or with compounds bearing an amidine functionality.

A common strategy involves a one-pot, three-component reaction. For instance, the reaction of an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation can lead to highly functionalized pyridines.[1] While not a direct utilization of the title compound, this methodology highlights the principles applicable to its formyl and amino functionalities for pyridine ring formation.

Another key reaction is the condensation with guanidine or urea to form the pyrimidine ring. This typically proceeds via initial formation of a Schiff base between the formyl group and the amino group of the reagent, followed by intramolecular cyclization and subsequent aromatization.

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Synthesis of Thieno[2,3-b]pyridines

The synthesis of thieno[2,3-b]pyridines can be accomplished through the Gewald reaction, a multicomponent reaction that typically involves an active methylene nitrile, a carbonyl compound, and elemental sulfur in the presence of a base. Variations of this reaction can be adapted for the synthesis of substituted 2-aminothiophenes, which can then be further elaborated.[2]

For tert-butyl 3-amino-4-formylpyridine-2-carboxylate, a plausible synthetic route to a thieno[2,3-b]pyridine derivative would involve a reaction sequence where the formyl group participates in a condensation reaction, and the amino group is utilized in a subsequent cyclization to form the fused thiophene ring.

Experimental Protocols

While specific literature detailing the direct use of tert-butyl 3-amino-4-formylpyridine-2-carboxylate in all the aforementioned reactions is not extensively available, the following protocols for analogous reactions provide a strong foundation for experimental design.

General Procedure for Condensation with Active Methylene Compounds

A mixture of the aldehyde (1 equivalent), the active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1-1.2 equivalents), and a catalytic amount of a base (e.g., piperidine, triethylamine, or guanidine carbonate) in a suitable solvent (e.g., ethanol, methanol, or DMF) is stirred at room temperature or heated to reflux.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Table 1: Representative Reaction Conditions for Condensation Reactions

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield |

| Aromatic Aldehyde | Malononitrile | Guanidine Carbonate | Methanol | Reflux | 10 min | High |

| Aromatic Aldehyde | N-substituted 2-cyanoacetamide | Betaine/Guanidine Carbonate | Methanol | Reflux | 10 min | >90%[3] |

Experimental Workflow for Condensation with Active Methylene Compounds

Caption: General workflow for condensation reactions.

General Procedure for Cyclization with Guanidine or Urea

To a solution of the aminobenzaldehyde derivative (1 equivalent) in a suitable solvent such as ethanol or isopropanol, guanidine hydrochloride or urea (1.1-1.5 equivalents) and a base (e.g., sodium ethoxide or potassium carbonate) are added. The mixture is heated to reflux for several hours. After cooling, the precipitated product is collected by filtration, washed with a suitable solvent, and dried.

Conclusion

tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of fused pyridine heterocycles. Its strategically positioned functional groups allow for a variety of cyclization strategies, making it an important tool for medicinal chemists and researchers in drug discovery. The general protocols and workflows provided in this guide serve as a foundation for the development of specific synthetic routes to novel and biologically active compounds. Further exploration of the reactivity of this building block is likely to yield even more diverse and complex heterocyclic systems with potential therapeutic applications.

References

- 1. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Formyl Group in tert-Butyl 3-amino-4-formylpyridine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a versatile trifunctional pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a formyl group, an amino group, and a bulky tert-butyl carboxylate, offers a rich platform for diverse chemical transformations. The strategic placement of the formyl and amino groups allows for a range of cyclization and condensation reactions, leading to the synthesis of various fused heterocyclic systems. This guide provides a comprehensive overview of the reactivity of the formyl group within this molecule, presenting key reactions, experimental protocols, and quantitative data to support further research and application in drug discovery.

The formyl group at the C4 position is a primary site of reactivity, readily participating in nucleophilic additions, condensations, and redox manipulations. The presence of the adjacent amino group at C3 and the tert-butoxycarbonyl (Boc) protecting group on the carboxylate at C2 provides electronic and steric influences that modulate the reactivity of the aldehyde and enable selective transformations.[1] This controlled reactivity is crucial for its utility as a building block in the multi-step synthesis of complex bioactive molecules.[1]

Core Reactivity of the Formyl Group

The formyl group of tert-butyl 3-amino-4-formylpyridine-2-carboxylate exhibits a range of characteristic reactions, including oxidation, reduction, reductive amination, and various carbon-carbon bond-forming condensations.

Oxidation to Carboxylic Acid

The formyl group can be readily oxidized to the corresponding carboxylic acid, a key transformation for introducing a versatile functional handle for further derivatization, such as amide or ester formation.

Experimental Protocol: While a specific protocol for the target molecule is not readily available in the searched literature, a general procedure for the oxidation of similar formylpyridines can be adapted.

-

Reaction: To a solution of tert-butyl 3-amino-4-formylpyridine-2-carboxylate in a suitable solvent (e.g., a mixture of t-butanol and water), add a mild oxidizing agent such as sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene. The reaction is typically carried out at or slightly above room temperature.

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. Purification is usually achieved by chromatography.

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| NaClO₂ / NaH₂PO₄ | t-BuOH / H₂O | Room Temp. | 2-4 | Typically >80% | General knowledge |

| KMnO₄ | Acetone / H₂O | 0 - Room Temp. | 1-3 | Variable | General knowledge |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 | 0.5-1 | Good, but harsh | General knowledge |

Reduction to Alcohol

The formyl group can be selectively reduced to a primary alcohol, providing another avenue for functionalization, such as ether or ester formation.

Experimental Protocol: A general procedure for the reduction of aldehydes using sodium borohydride is as follows:

-

Reaction: Dissolve tert-butyl 3-amino-4-formylpyridine-2-carboxylate in a protic solvent like methanol or ethanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. The reaction is typically stirred at 0 °C and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched with water or a dilute acid, and the product is extracted with an organic solvent. Purification can be performed by column chromatography.

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| NaBH₄ | Methanol | 0 to Room Temp. | 1-2 | Typically >90% | [2] |

| LiAlH₄ | THF | 0 to Room Temp. | 1-2 | High, but less selective | General knowledge |

Reductive Amination

Reductive amination is a cornerstone reaction for introducing nitrogen-containing substituents by converting the formyl group into an amine. This reaction is pivotal for building libraries of potential drug candidates.[1]

Experimental Protocol: A general one-pot procedure for reductive amination is as follows:

-

Reaction: To a solution of tert-butyl 3-amino-4-formylpyridine-2-carboxylate and a primary or secondary amine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically stirred at room temperature.

-

Work-up: The reaction is quenched with an aqueous basic solution, and the product is extracted with an organic solvent. Purification is usually achieved by chromatography.

| Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Primary/Secondary Amines | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 12-24 | Good to excellent | [3] |

| Ammonia | NaBH₃CN | Methanol | Room Temp. | 12-24 | Moderate to good | [4] |

Logical Workflow for Formyl Group Transformations

Caption: Key reaction pathways of the formyl group.

Condensation Reactions for Heterocycle Synthesis

The juxtaposition of the formyl and amino groups makes tert-butyl 3-amino-4-formylpyridine-2-carboxylate an ideal precursor for the synthesis of fused heterocyclic systems through various condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the formyl group with active methylene compounds, catalyzed by a weak base, to form a new carbon-carbon double bond. This reaction is a versatile method for synthesizing α,β-unsaturated carbonyl compounds.[1][5][6][7][8][9]

Experimental Protocol: A general procedure for the Knoevenagel condensation is as follows:

-

Reaction: A mixture of tert-butyl 3-amino-4-formylpyridine-2-carboxylate, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and a catalytic amount of a base (e.g., piperidine, triethylamine) in a suitable solvent (e.g., ethanol, toluene) is heated under reflux.

-

Work-up: After cooling, the product often precipitates and can be collected by filtration. Alternatively, the solvent is removed, and the residue is purified by recrystallization or chromatography.

| Active Methylene Compound | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Malononitrile | Piperidine | Ethanol | Reflux | 2-6 | Typically high | [6] |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-8 | Good | [6] |

| Cyanoacetamide | Piperidine | Ethanol | Reflux | 4-8 | Good | [6] |

Knoevenagel Condensation Pathway

Caption: Mechanism of the Knoevenagel condensation.

Friedländer Annulation

The Friedländer synthesis is a classical method for the preparation of quinolines and other fused pyridine systems. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12] In the context of the target molecule, the ortho-amino and formyl groups can react with various ketones to afford substituted pyrido[3,4-b]pyridines.

Experimental Protocol: A general procedure for the Friedländer annulation is as follows:

-

Reaction: A mixture of tert-butyl 3-amino-4-formylpyridine-2-carboxylate, a ketone with an α-methylene group (e.g., cyclohexanone, acetone), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., toluene, xylenes) is heated under reflux with a Dean-Stark trap to remove water.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization.

| Ketone | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Reference |

| Cyclohexanone | KOH | Ethanol | Reflux | 6-12 | Tetrahydroacridine derivative | [10][12] |

| Acetone | p-TsOH | Toluene | Reflux | 8-16 | Dimethyl-pyrido[3,4-b]pyridine | [10][12] |

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][13][14][15][16] While the target molecule itself does not directly undergo a classical Pictet-Spengler reaction, its derivatives, where the amino group is part of a β-arylethylamine moiety, can be utilized in such transformations.

Conceptual Application: If the amino group of the pyridine ring is first functionalized to introduce a β-phenylethyl or similar group, the resulting intermediate could undergo an intramolecular Pictet-Spengler reaction with the formyl group to generate complex polycyclic structures.

Pictet-Spengler Reaction Workflow

Caption: Conceptual workflow for a Pictet-Spengler type reaction.

Conclusion

The formyl group of tert-butyl 3-amino-4-formylpyridine-2-carboxylate is a highly versatile functional handle that enables a wide array of chemical transformations. Its reactivity, coupled with the strategic positioning of the adjacent amino group, makes this molecule a valuable building block for the synthesis of diverse and complex heterocyclic scaffolds. This guide has summarized the key reactions of the formyl group, providing a foundation for its application in medicinal chemistry and drug discovery. The provided experimental frameworks, while general, offer a starting point for the development of specific synthetic protocols tailored to the needs of the researcher. Further exploration of the reaction conditions and substrate scope will undoubtedly continue to unlock the full synthetic potential of this important intermediate.

References

- 1. purechemistry.org [purechemistry.org]

- 2. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 5. The Pictet-Spengler Reaction [ebrary.net]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 10. Friedlaender Synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 14. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Pyridine Scaffold: A Technical Guide to tert-Butyl 3-amino-4-formylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential of tert-butyl 3-amino-4-formylpyridine-2-carboxylate as a highly versatile and strategic building block in modern organic synthesis and medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this whitepaper constructs a comprehensive profile based on the known reactivity and properties of analogous substituted pyridines. The unique arrangement of an amino group, a formyl group, and a tert-butyl carboxylate on the pyridine core presents a trifecta of reactive sites, offering a powerful platform for the generation of diverse molecular architectures and combinatorial libraries for drug discovery and materials science.

Introduction to a Privileged Core

Substituted pyridine rings are a cornerstone of many pharmaceuticals and functional materials. Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to be functionalized at various positions to modulate biological activity and physical properties. The subject of this guide, tert-butyl 3-amino-4-formylpyridine-2-carboxylate, encapsulates this versatility within a single, compact molecule. The interplay of the electron-donating amino group and the electron-withdrawing formyl and carboxylate groups creates a unique electronic landscape that influences the reactivity of each functional group, allowing for selective transformations.

Proposed Synthesis and Physicochemical Properties

A plausible synthetic route to tert-butyl 3-amino-4-formylpyridine-2-carboxylate can be envisioned starting from readily available pyridine precursors. The following scheme illustrates a potential pathway, which would require empirical optimization.

Caption: Proposed synthetic pathway for tert-butyl 3-amino-4-formylpyridine-2-carboxylate.

Predicted Physicochemical and Spectroscopic Data

The following table summarizes the predicted properties of the target molecule. These values are estimations based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | Likely a yellow to brown solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5-10.0 (s, 1H, CHO), 8.0-8.2 (d, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 5.0-6.0 (br s, 2H, NH₂), 1.6 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-195 (CHO), 165-170 (C=O, ester), 150-160 (Ar-C), 140-150 (Ar-C), 120-130 (Ar-C), 110-120 (Ar-C), 80-85 (C(CH₃)₃), 28 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2980-2850 (C-H stretch), 1720-1700 (C=O stretch, ester), 1690-1670 (C=O stretch, aldehyde), 1620-1580 (C=C stretch, aromatic) |

Reactivity Profile and Applications

The strategic placement of the three functional groups allows for a wide range of selective chemical transformations, making this molecule an ideal scaffold for building molecular complexity.

Reactions of the Formyl Group (C4)

The aldehyde at the 4-position is a versatile handle for introducing a variety of substituents.

Caption: Potential transformations of the 4-formyl group.

Reactions of the Amino Group (C3)

The amino group at the 3-position can serve as a nucleophile or be transformed into other functionalities.

Caption: Potential transformations of the 3-amino group.

Reactions of the tert-Butyl Carboxylate Group (C2)

The ester at the 2-position can be deprotected to reveal a carboxylic acid, which opens up further derivatization possibilities.

Caption: Deprotection and subsequent derivatization of the 2-carboxylate group.

Hypothetical Experimental Protocols

The following are illustrative, hypothetical protocols for key transformations. These would require optimization for specific substrates and conditions.

Reductive Amination of the Formyl Group

-

Materials: tert-Butyl 3-amino-4-formylpyridine-2-carboxylate (1.0 eq), benzylamine (1.1 eq), sodium triacetoxyborohydride (1.5 eq), dichloromethane (DCM).

-

Procedure: To a solution of the pyridine building block in DCM, add benzylamine. Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride portion-wise. Continue stirring at room temperature overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Acylation of the Amino Group

-

Materials: tert-Butyl 3-amino-4-formylpyridine-2-carboxylate (1.0 eq), acetyl chloride (1.2 eq), triethylamine (1.5 eq), tetrahydrofuran (THF).

-

Procedure: Dissolve the pyridine building block in THF and cool to 0 °C. Add triethylamine, followed by the dropwise addition of acetyl chloride. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up and Purification: Filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, dry over magnesium sulfate, and concentrate. Purify the product by recrystallization or column chromatography.

Deprotection of the tert-Butyl Ester

-

Materials: tert-Butyl 3-amino-4-formylpyridine-2-carboxylate (1.0 eq), trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure: Dissolve the starting material in DCM. Add an equal volume of TFA and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid can often be used in the next step without further purification or can be purified by recrystallization.

Conclusion

tert-Butyl 3-amino-4-formylpyridine-2-carboxylate represents a pyridine building block of significant synthetic potential. Its densely functionalized core offers orthogonal reactivity, enabling the selective modification of each functional group. This makes it an invaluable tool for the construction of diverse chemical libraries for screening in drug discovery programs, particularly in areas where substituted pyridines have shown promise, such as in the development of kinase inhibitors and treatments for neurological disorders. While the synthesis and full characterization of this specific molecule await detailed investigation, the foundational principles of organic chemistry strongly support its utility as a versatile and powerful scaffold for innovation. Researchers and drug development professionals are encouraged to consider the strategic advantages offered by this and structurally related building blocks in their synthetic endeavors.

Commercial Availability and Sourcing of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key characteristics of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate (CAS No. 304873-65-2). This versatile pyridine derivative is a valuable building block in medicinal chemistry and drug discovery, particularly noted for its role as an intermediate in the synthesis of novel therapeutic agents.

Compound Overview

tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a bifunctional molecule featuring a pyridine core substituted with an amino group, a formyl group, and a tert-butyl carboxylate group. This arrangement of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs).

Commercial Suppliers and Availability

The compound is readily available from a number of chemical suppliers specializing in research chemicals and building blocks for drug discovery. While pricing is subject to change and often requires a direct quote, the following table summarizes the availability and typical purity from several known suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Price |

| Benchchem | 304873-65-2 | Inquire | Inquire | Inquire |

| Ambeed | 304873-65-2 | ≥95% | Inquire | Inquire |

| BLD Pharmatech | 304873-65-2 | ≥95% | Inquire | Inquire |

| ChemBridge | 304873-65-2 | ≥95% | Inquire | Inquire |

| chemPUR | 304873-65-2 | ≥95% | Inquire | Inquire |

| Synthonix | 304873-65-2 | Inquire | Inquire | Inquire |

| Angene Chemical | 304873-65-2 | ≥97% | Inquire | Inquire |

Note: Purity levels and available quantities are subject to batch variations. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Experimental Protocols

While specific, detailed synthesis protocols for tert-butyl 3-amino-4-formylpyridine-2-carboxylate are proprietary to the manufacturers, a general synthetic approach for related N-Boc protected formylpyridines has been described. The following is a representative, generalized protocol based on common organic synthesis methodologies.

General Synthesis of a Boc-Protected Aminopyridine Carboxylate

This protocol outlines the Boc-protection of an aminopyridine precursor. The subsequent formylation and carboxylation steps would require additional, specific reagents and conditions.

Materials:

-

Appropriate aminopyridine precursor

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP))

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

-

Dissolution: Dissolve the aminopyridine precursor in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base to the solution. If using DMAP, it is often used in catalytic amounts along with a stoichiometric amount of a non-nucleophilic base like TEA.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) in the same anhydrous solvent to the reaction mixture. The reaction is often performed at 0 °C and then allowed to warm to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected aminopyridine.

Logical and Experimental Workflows

The following diagrams illustrate the typical workflows for procuring and potentially synthesizing this chemical compound.

Caption: Procurement workflow for sourcing the target compound.

Caption: Generalized workflow for the synthesis of a Boc-protected intermediate.

Methodological & Application

Application Notes and Protocols: Tert-Butyl 3-amino-4-formylpyridine-2-carboxylate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and inflammatory diseases. The pyridine and fused pyrimidine scaffolds are privileged structures in the design of these inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases. tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a versatile starting material for the synthesis of a variety of kinase inhibitors, particularly those based on the pyrido[2,3-d]pyrimidine core. The strategic placement of the amino and formyl groups allows for efficient cyclization to form the fused pyrimidine ring, while the carboxylate provides a handle for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the utilization of tert-butyl 3-amino-4-formylpyridine-2-carboxylate in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The 2-aminopyridine core is a recognized pharmacophore that can effectively interact with the hinge region of the kinase ATP-binding site.[1] The formyl group at the 4-position of tert-butyl 3-amino-4-formylpyridine-2-carboxylate serves as a versatile handle for constructing fused ring systems, such as the pyrido[2,3-d]pyrimidine scaffold. This bicyclic system is found in numerous potent kinase inhibitors targeting a range of kinases including, but not limited to, Fibroblast Growth Factor Receptor (FGFr), Platelet-Derived Growth Factor Receptor (PDGFr), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase.[2][3][4][5]

The general synthetic strategy involves the condensation of the 3-amino and 4-formyl groups with a suitable reagent, such as urea or guanidine derivatives, to form the pyrimidine ring. Subsequent modifications at various positions of the pyrido[2,3-d]pyrimidine core allow for the exploration of structure-activity relationships (SAR) to enhance inhibitor potency and selectivity.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative pyrido[2,3-d]pyrimidine-based kinase inhibitors from the literature, demonstrating the potential of this scaffold in drug discovery.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Receptor Tyrosine Kinases.

| Compound | Target Kinase | IC50 (µM) | Reference |

| 4b (PD-089828) | PDGFr | 1.11 | [2][3] |

| FGFr | 0.13 | [2][3] | |

| EGFr | 0.45 | [2][3] | |

| c-src | 0.22 | [2][3] | |

| 4e | FGFr | 0.060 | [2][3] |

| PDGFr | >50 | [2][3] | |

| EGFr | >50 | [2][3] | |

| c-src | >50 | [2][3] | |

| 6c | PDGFr-stimulated cell proliferation | 0.3 | [2][3] |

| B1 | EGFRL858R/T790M | 0.013 | [4] |

Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against Pim-1 Kinase and Cancer Cell Lines.

| Compound | Pim-1 Kinase IC50 (nM) | MCF-7 Cell Line IC50 (µM) | HepG2 Cell Line IC50 (µM) | Reference |

| 4 | 11.4 | 0.57 | 1.13 | [6] |

| 10 | 17.2 | - | - | [6] |

| 11 | 21.4 | 1.31 | 0.99 | [6] |

| Staurosporine (Control) | 16.7 | - | 5.07 | [6] |

Experimental Protocols

The following is a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidin-7-one kinase inhibitor scaffold from tert-butyl 3-amino-4-formylpyridine-2-carboxylate.

Protocol 1: Synthesis of tert-Butyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate

This protocol describes a plausible cyclization reaction to form the core pyrido[2,3-d]pyrimidine structure.

Materials:

-

tert-Butyl 3-amino-4-formylpyridine-2-carboxylate

-

Urea

-

Hydrochloric acid (HCl) in dioxane or another suitable acid catalyst

-

Ethanol or another suitable high-boiling solvent

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

To a solution of tert-butyl 3-amino-4-formylpyridine-2-carboxylate (1.0 eq) in ethanol, add urea (1.2 eq).

-

Add a catalytic amount of concentrated hydrochloric acid or a saturated solution of HCl in dioxane.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate.

Protocol 2: General Procedure for N-Arylation of the Pyrido[2,3-d]pyrimidin-7-one Scaffold

Further functionalization of the pyrido[2,3-d]pyrimidine core is crucial for achieving potent and selective kinase inhibition. This protocol outlines a general method for N-arylation.

Materials:

-

tert-Butyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate (1.0 eq), the aryl halide (1.1 eq), palladium catalyst (e.g., 5 mol %), ligand (e.g., 10 mol %), and base (2.0 eq).

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-arylated product.

Visualizations

Signaling Pathways

The synthesized pyrido[2,3-d]pyrimidine derivatives can inhibit various kinase-mediated signaling pathways implicated in cancer cell proliferation and survival.

Caption: EGFR Signaling Pathway Inhibition.

References

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for tert-Butyl 3-amino-4-formylpyridine-2-carboxylate in Central Nervous System (CNS) Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-amino-4-formylpyridine-2-carboxylate is a versatile heterocyclic building block with significant potential in the discovery of novel therapeutics for central nervous system (CNS) disorders. Its substituted 2-aminopyridine core is recognized as a "privileged scaffold" in medicinal chemistry, frequently found in molecules designed to interact with biological targets within the CNS.[1] The strategic placement of the amino, formyl, and tert-butyl carboxylate groups offers multiple points for chemical modification, allowing for the synthesis of diverse compound libraries with tunable physicochemical and pharmacological properties. This document provides detailed application notes and experimental protocols for leveraging this compound in CNS drug discovery programs, with a focus on its potential as a precursor for inhibitors of key enzymes implicated in neurodegenerative diseases.

The 2-aminopyridine moiety is a key pharmacophore that can establish crucial hydrogen bonding interactions within the ATP-binding sites of kinases or the active sites of other enzymes.[1] The formyl group at the 4-position serves as a convenient synthetic handle for elaboration into a variety of functional groups and for the introduction of aryl or heteroaryl moieties to explore structure-activity relationships (SAR).[1] Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at the formyl position. Research has indicated that derivatives of this scaffold are being explored for their potential in treating conditions such as Alzheimer's disease by modulating the activity of enzymes involved in neurotransmitter regulation.[1]

Application Notes: CNS Drug Discovery

The structural features of tert-butyl 3-amino-4-formylpyridine-2-carboxylate make it an attractive starting point for the development of inhibitors for several CNS targets, including:

-

Neuronal Nitric Oxide Synthase (nNOS): nNOS is a key enzyme in the nitric oxide signaling pathway in the brain. Overactivation of nNOS is implicated in neurotoxicity associated with stroke and neurodegenerative diseases. The 2-aminopyridine scaffold is a well-established pharmacophore for potent and selective nNOS inhibitors.[2][3] Derivatives can be designed to interact with key residues, such as glutamate, in the active site of the enzyme.[2]

-

Beta-Secretase 1 (BACE1): BACE1 is a primary therapeutic target in Alzheimer's disease, as it initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) plaques. The pyridine core is present in known BACE1 inhibitors, and the aminopyridine structure of the title compound makes it a suitable starting point for the design of novel non-peptidyl BACE1 inhibitors.

-

Kinases: A significant area of research has focused on the use of this intermediate in the synthesis of p38 MAP kinase inhibitors, which are implicated in inflammatory processes associated with neurodegeneration.[1] The 2-aminopyridine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

Quantitative Data Summary

| Compound ID (Reference) | Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (nNOS vs. eNOS) | Selectivity (nNOS vs. iNOS) |